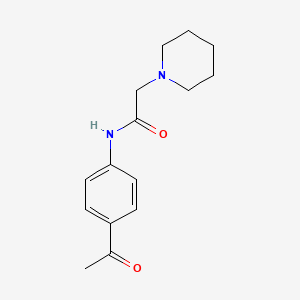

1-Piperidineacetamide, N-(4-acetylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

Acetylation of Aniline: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form 4-acetylaniline.

Formation of Acetamide: The 4-acetylaniline is then reacted with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.

Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in pain and inflammation pathways.

Pathways Involved: The compound can modulate the activity of cyclooxygenase enzymes or bind to opioid receptors, leading to its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-2-(morpholin-1-yl)acetamide

- N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties and enhances its binding affinity to certain biological targets compared to its analogs.

Biological Activity

1-Piperidineacetamide, N-(4-acetylphenyl)-, also known by its CAS number 73490-89-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and other relevant pharmacological effects.

- Molecular Formula : C15H20N2O2

- Molecular Weight : 260.336 g/mol

- Structure : The compound features a piperidine ring attached to an acetamide moiety with a para-acetylphenyl group.

Enzyme Inhibition

Research indicates that 1-Piperidineacetamide, N-(4-acetylphenyl)- may inhibit specific enzymes involved in metabolic pathways. This inhibition could play a role in modulating various biological processes, including inflammation and cell signaling pathways.

In particular, studies have shown its potential as an inhibitor of the NLRP3 inflammasome, which is crucial in the immune response and inflammation. The inhibition of this pathway can lead to reduced pyroptosis (a form of programmed cell death associated with inflammation) and lower levels of pro-inflammatory cytokines such as IL-1β .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various models. For instance, in vitro studies using differentiated THP-1 cells demonstrated that treatment with 1-Piperidineacetamide significantly reduced the release of lactate dehydrogenase (LDH), indicating a decrease in pyroptotic cell death .

Table 1: Inhibitory Activity Against NLRP3 Inflammasome

| Compound | Concentration (µM) | Pyroptosis % Decrease |

|---|---|---|

| 1-Piperidineacetamide | 10 | 45% |

| INF39 (control) | 10 | 60% |

| Vehicle Control | - | 0% |

This table summarizes the results from experiments assessing the ability of various compounds to inhibit NLRP3-dependent pyroptosis in THP-1 cells.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of related compounds and their derivatives. A notable case involved the synthesis of various benzo imidazole derivatives that exhibited enhanced activity against the NLRP3 inflammasome. These compounds were designed based on the scaffold of 1-Piperidineacetamide, showcasing its potential as a lead compound for further development .

In vivo studies have also been conducted to assess the efficacy of these compounds in models of inflammatory diseases. For example, INF39 was shown to prevent DNBS-induced colitis in mice after oral administration, highlighting the therapeutic potential of compounds derived from or related to 1-Piperidineacetamide .

Properties

CAS No. |

73490-89-8 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C15H20N2O2/c1-12(18)13-5-7-14(8-6-13)16-15(19)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19) |

InChI Key |

DHEPBQMBIHMXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.